molecular formula C9H13N B123078 N-Ethyl-o-toluidine CAS No. 94-68-8

N-Ethyl-o-toluidine

Cat. No.: B123078
CAS No.: 94-68-8
M. Wt: 135.21 g/mol
InChI Key: MWOUGPLLVVEUMM-UHFFFAOYSA-N
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Description

N-Ethyl-o-toluidine, also known as 2-(Ethylamino)toluene, is an organic compound with the molecular formula C9H13N. It is a derivative of o-toluidine, where an ethyl group replaces one of the hydrogen atoms on the nitrogen atom. This compound is primarily used in the synthesis of dyes, pigments, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyl-o-toluidine can be synthesized through the alkylation of o-toluidine with ethyl halides under basic conditions. The reaction typically involves the use of ethyl bromide or ethyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of 2-nitrotoluene to form o-toluidine, followed by alkylation with ethyl halides. The process is optimized to ensure high yields and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso and nitro compounds.

    Reduction: The compound can be reduced to form this compound derivatives with different functional groups.

    Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid, halogens.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-Ethyl-o-toluidine involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations, including N-acetylation, N-oxidation, and ring oxidation. These metabolic pathways lead to the formation of active metabolites that can interact with cellular components, such as proteins and nucleic acids, thereby exerting their effects .

Comparison with Similar Compounds

N-Ethyl-o-toluidine’s unique structure makes it a valuable compound in various scientific and industrial applications, distinguishing it from its isomeric counterparts.

Biological Activity

N-Ethyl-o-toluidine (NEOT) is an aromatic amine that has garnered attention due to its potential biological activities and implications in occupational health. This article reviews the biological activity of NEOT, focusing on its carcinogenic potential, toxicity, and relevant case studies.

  • Chemical Formula : C₉H₁₃N
  • CAS Number : 94-68-8
  • Molecular Weight : 135.21 g/mol

Biological Activity Overview

This compound is structurally related to ortho-toluidine, which has been associated with various health risks, particularly bladder cancer. The biological activity of NEOT can be summarized in the following categories:

Epidemiological Studies

Research has shown a significant association between the exposure to ortho-toluidine and bladder cancer. A review of several studies indicates that workers exposed to ortho-toluidine had elevated urinary levels of the compound, correlating with an increased incidence of bladder tumors:

StudyPopulationFindings
Ward et al. (1991)46 workersPre-shift urinary levels: 18 ± 27 μg/L; Post-shift: 104 ± 111 μg/L
Sorahan et al. (2000)Rubber chemical plant workersIncreased incidence of bladder tumors among workers exposed to toluidines
Genin et al. (1978)Chemical plant workers36 cases of bladder cancer linked to exposure to ortho- and para-toluidine

These findings suggest that NEOT may share similar carcinogenic properties due to its structural similarity to ortho-toluidine.

Animal Studies

Animal models have been utilized to assess the carcinogenic potential of NEOT and related compounds. For instance, genetically modified mice have been used in studies assessing the long-term effects of aromatic amines:

Mouse StrainRoute of ExposureKey Findings
B6C3F1GavageInduction of tumors observed with prolonged exposure to similar compounds
Tg.ACTopicalSkin papillomas developed in response to genotoxic agents

Such studies underscore the need for further investigation into NEOT's long-term effects on health.

Toxicological Profile

The toxicological assessment of NEOT reveals several critical endpoints:

  • Acute Toxicity : Limited data indicate that NEOT may cause irritation upon dermal contact and respiratory exposure.
  • Chronic Exposure Effects : Chronic exposure may lead to serious health effects, including potential reproductive toxicity and genotoxicity.

The NIOSH Occupational Exposure Banding process categorizes NEOT based on its toxicological data, suggesting a need for careful handling in occupational settings due to its potential health risks .

Case Studies

Several case studies highlight the occupational hazards associated with NEOT:

  • Rubber Manufacturing Workers : A cohort study indicated that workers exposed to rubber chemicals containing ortho-toluidine derivatives exhibited higher rates of bladder cancer compared to unexposed populations.
  • Chemical Plant Exposures : Reports from chemical plants where NEOT is used have documented cases of urinary tract cancers among workers with prolonged exposure.

Properties

IUPAC Name

N-ethyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N/c1-3-10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOUGPLLVVEUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059107
Record name N-Ethyl-2-methylaniline
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Molecular Weight

135.21 g/mol
Source PubChem
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CAS No.

94-68-8
Record name N-Ethyl-o-toluidine
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Record name Benzenamine, N-ethyl-2-methyl-
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Record name N-Ethyl-o-toluidine
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Record name N-ethyl-o-toluidine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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